molecular formula C12H22N2O4 B3233987 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353959-69-9

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3233987
CAS No.: 1353959-69-9
M. Wt: 258.31 g/mol
InChI Key: FMVWBGQOJYPXHH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353943-56-2) is a pyrrolidine derivative with a molecular formula of C₁₅H₂₆N₂O₄ and a molecular weight of 298.38 g/mol . Its structure features a pyrrolidine ring substituted with a tert-butyl ester group at the 1-position and a carboxymethyl-amino-methyl moiety at the 2-position. Key physicochemical properties include:

  • XLogP3: -0.4 (indicating moderate hydrophilicity)
  • Hydrogen bond donors/acceptors: 1/5
  • Topological polar surface area (TPSA): 70.1 Ų .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-9(14)7-13-8-10(15)16/h9,13H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVWBGQOJYPXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as CBM-Pyr, is a synthetic compound notable for its unique structural properties, including a pyrrolidine ring and multiple functional groups. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of approximately 258.31 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural features of CBM-Pyr contribute to its biological activity. The presence of both carboxymethyl and amino groups enhances its reactivity and interaction with biological molecules. The tert-butyl ester group is significant for improving the compound's solubility and stability, which are crucial for therapeutic applications.

Property Details
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.31 g/mol
CAS Number204200-06-6
Functional GroupsCarboxymethyl, Amino, Ester

Biological Activity

Research indicates that CBM-Pyr exhibits a range of biological activities, including:

  • Antioxidant Properties : Studies have shown that CBM-Pyr can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : In vitro studies have demonstrated that CBM-Pyr can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Activity : Preliminary research suggests that CBM-Pyr may protect neuronal cells from apoptosis induced by various stressors, indicating its potential in neurodegenerative disease therapies .

The mechanisms through which CBM-Pyr exerts its biological effects include:

  • Modulation of Signaling Pathways : CBM-Pyr has been observed to influence several signaling pathways involved in cell survival and apoptosis. For instance, it may modulate the NF-kB pathway, which plays a critical role in inflammation and immune responses .
  • Interaction with Biological Molecules : Interaction studies have indicated that CBM-Pyr can bind to various proteins and enzymes, potentially altering their activity and function. This interaction is essential for its therapeutic applications .

Case Studies

Several case studies highlight the biological activity of CBM-Pyr:

  • In Vitro Antioxidant Study :
    • Objective : To assess the antioxidant capacity of CBM-Pyr.
    • Method : DPPH radical scavenging assay.
    • Results : CBM-Pyr demonstrated significant scavenging activity compared to standard antioxidants.
  • Anti-inflammatory Study in Cell Culture :
    • Objective : To evaluate the anti-inflammatory effects of CBM-Pyr on macrophages.
    • Method : Measurement of cytokine levels post-treatment.
    • Results : A notable reduction in TNF-alpha and IL-6 levels was observed after treatment with CBM-Pyr.
  • Neuroprotection in Neuronal Cell Lines :
    • Objective : To investigate the neuroprotective effects of CBM-Pyr against oxidative stress.
    • Method : Assessment of cell viability after exposure to oxidative agents.
    • Results : Cells treated with CBM-Pyr showed increased viability compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs and as a building block in the development of novel therapeutics. Its structure allows for the introduction of functional groups that can enhance biological activity.

Key Applications:

  • Peptide Synthesis : The tert-butyl ester group serves as a protective group during peptide synthesis, facilitating the formation of complex peptides with improved stability and solubility.
  • Drug Development : Research indicates that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and modifications due to its ability to mimic amino acids.

Case Studies:

  • A study demonstrated that derivatives of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine can effectively inhibit specific proteases, suggesting its potential as a therapeutic agent in diseases characterized by protease dysregulation.
  • Another research highlighted its role in studying enzyme kinetics, where it was used as a substrate to understand the catalytic mechanisms of specific enzymes.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of functionalized polymers.

Applications:

  • Polymer Synthesis : The compound can be incorporated into polymer backbones to create materials with enhanced mechanical properties and chemical resistance.
  • Nanotechnology : Research has explored its use in creating nanocarriers for drug delivery systems, leveraging its biocompatibility and ability to form stable complexes with therapeutic agents.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryPeptide synthesisImproved stability and solubility
Drug developmentPromising activity against targets
Biochemical ResearchInvestigating protein interactionsEffective protease inhibition
Studying enzyme kineticsInsights into catalytic mechanisms
Material SciencePolymer synthesisEnhanced mechanical properties
NanotechnologyEffective drug delivery systems

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in peptide synthesis.

Conditions Products Yield Application
Trifluoroacetic acid (TFA) in DCM2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid>90%Deprotection for further functionalization
HCl in dioxaneSame as above85%Intermediate in API synthesis
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Aminolysis and Peptide Coupling

The carboxymethyl-amino group participates in aminolysis reactions, forming amide bonds. Coupling reagents like EDCI/HOBt enhance efficiency.

Reagents Nucleophile Products Yield
EDCI, HOBt, DIPEAPrimary aminesAmide derivatives (e.g., peptide conjugates) 70–85%
HATU, DMFAmino acid estersPeptidomimetics65–80%
  • Key Finding : Racemization is minimized using HOAt-based reagents due to reduced oxazolone formation .

Nucleophilic Substitution

The carboxymethyl-amino group can undergo substitution with electrophiles, such as chloroacetyl chloride, to introduce functional handles.

Reagent Conditions Products Yield
Chloroacetyl chlorideDCM, 0°C, DIPEA2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester 75%
Bromoacetic anhydrideTHF, RTBromoacetyl derivative68%
  • Application : Chloroacetyl derivatives serve as intermediates for bioconjugation .

Esterification and Transesterification

The carboxylic acid (post-hydrolysis) can be re-esterified with alternative alcohols.

Alcohol Catalyst Products Yield
MethanolH₂SO₄Methyl ester82%
Benzyl alcoholDCC, DMAPBenzyl ester (used in solid-phase synthesis)78%

C–H Activation and Functionalization

The pyrrolidine ring undergoes regioselective C–H arylation under palladium catalysis, enabling structural diversification.

Catalyst System Aryl Halide Products Yield
Pd(OAc)₂, 8-AminoquinolineMethyl 3-iodobenzoate3-Aryl-pyrrolidine derivative 45%
[Cp*RhCl₂]₂, AgSbF₆Aryl diazonium saltsMeta-arylated product50–60%
  • Mechanism : Directed C–H activation via coordination of the carboxymethyl-amino group .

Reduction and Oxidation

The tertiary amine and ester functionalities are susceptible to redox transformations.

Reaction Type Reagents Products Yield
OxidationmCPBAN-Oxide derivative60%
ReductionLiAlH₄Alcohol (after ester reduction)70%

Intramolecular Cyclization

Under basic conditions, the carboxymethyl group can cyclize to form lactams.

Base Solvent Products Yield
K₂CO₃DMF6-Membered lactam55%
DBUTHF5-Membered lactam (minor product)30%

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Target Compound 4-Formylbenzyl Analog Chloropyrimidinyl Analog
Molecular Weight 298.38 317.46 356.83
XLogP3 -0.4 ~1.5 (estimated) ~1.8 (estimated)
TPSA (Ų) 70.1 52.9 85.1
Hydrogen Bond Acceptors 5 3 6

Q & A

Q. What are the typical synthetic routes for preparing 2-[(carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, and what are the critical reaction steps?

Methodological Answer: The synthesis often begins with activation of the carboxylic acid group (e.g., using thionyl chloride to form the acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine to form the tert-butyl ester. Additional steps may involve introducing the carboxymethyl-amino-methyl side chain via reductive amination or nucleophilic substitution. Key intermediates should be purified using column chromatography or recrystallization to ensure high yields (>70%) and purity (>95%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization typically involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and esterification.
  • Mass spectrometry (MS) to validate molecular weight.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester).
    For example, tert-butyl esters of similar pyrrolidine derivatives show distinct tert-butyl proton signals at ~1.4 ppm in ¹H NMR .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl ester. Stability studies indicate decomposition occurs at >40°C or in the presence of moisture, leading to carboxylic acid byproducts. Use anhydrous solvents (e.g., dried DCM) during handling .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict transition states and energy barriers for key steps like esterification or amide coupling. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent choice, catalyst loading) and reducing trial-and-error experimentation by ~50% .

Q. How should researchers resolve contradictions in spectroscopic data between batches?

Methodological Answer:

  • Step 1: Compare NMR spectra for unexpected peaks (e.g., tert-butyl degradation products at δ 1.2–1.5 ppm).
  • Step 2: Use HPLC-MS to detect impurities (e.g., hydrolyzed carboxylic acid derivatives).
  • Step 3: Re-optimize purification: Switch from silica gel chromatography to reverse-phase HPLC if polar impurities persist. Document batch-specific variations in supplementary data .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

Methodological Answer:

  • Steric protection: Introduce Boc (tert-butyloxycarbonyl) groups to shield reactive amines.
  • Temperature control: Maintain reactions at 0–20°C to suppress epimerization.
  • Catalyst screening: Use DMAP (4-dimethylaminopyridine) for efficient acylations, reducing side-product formation by 30% compared to non-catalyzed conditions .

Q. How can researchers assess the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • pH-rate profiling: Conduct kinetic studies in buffered solutions (pH 2–12) to monitor ester hydrolysis via UV-Vis or LC-MS.
  • Mechanistic insight: Under acidic conditions (pH < 4), the ester undergoes proton-assisted cleavage, while alkaline conditions (pH > 10) promote nucleophilic attack. Stability is optimal at pH 5–7 .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data for tert-butyl ester derivatives?

Methodological Answer:

  • Source evaluation: Cross-reference peer-reviewed studies (e.g., EPA DSSTox) with vendor SDS sheets. For example, conflicting LD50 values may arise from differing test models (e.g., rodent vs. in vitro assays).
  • Dose-response validation: Replicate acute toxicity assays using standardized OECD guidelines, controlling for solvent effects (e.g., DMSO toxicity masking results) .

Methodological Workflow Table

Step Technique Purpose Key Parameters
Synthesis OptimizationDFT calculationsPredict reaction pathwaysSolvent polarity, activation energy
PurificationReverse-phase HPLCRemove polar impuritiesAcetonitrile/water gradient, 254 nm UV
Stability AssessmentAccelerated degradation LCIdentify hydrolysis products40°C, 75% RH, 14 days
Toxicity ScreeningOECD 423 acute oral toxicityValidate safety profile5–2000 mg/kg, 14-day observation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

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